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molecular formula C8H5BrN2O B1276035 7-bromoquinoxalin-2(1H)-one CAS No. 82031-32-1

7-bromoquinoxalin-2(1H)-one

Cat. No. B1276035
M. Wt: 225.04 g/mol
InChI Key: PXVQWJPOMIRXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716280B2

Procedure details

Bromine (7.36 mL, 147 mmol, 1.05 eq) is added at room temperature to a stirred suspension of 1H-quinoxalin-2-one (20 g, 137 mmol, 1.0 eq) in acetic acid (400 mL). After 48 hours stirring at room temperature, the reaction mixture is poured into ice (500 mL) and the resulting precipitate is collected by filtration, washed with water and ethyl acetate to afford 7-bromo-1H-quinoxalin-2-one as a yellow solid (29.4 g, 73% yield).
Quantity
7.36 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][C:4]1=[O:13]>C(O)(=O)C>[Br:1][C:10]1[CH:11]=[C:12]2[C:7]([N:6]=[CH:5][C:4](=[O:13])[NH:3]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
7.36 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
N1C(C=NC2=CC=CC=C12)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 48 hours stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water and ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=CC=C2N=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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